molecular formula C21H20N4O4S B2916417 N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1171901-84-0

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2916417
CAS No.: 1171901-84-0
M. Wt: 424.48
InChI Key: ZSVPEHAPKXEFNU-UHFFFAOYSA-N
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Description

“N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the tetrahydrothiophene dioxide moiety: This could be done through a nucleophilic substitution reaction.

    Formation of the carbamoylphenyl group: This step might involve the reaction of an amine with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the tetrahydrothiophene dioxide moiety.

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide: Lacks the carbamoylphenyl group.

Uniqueness

The presence of both the tetrahydrothiophene dioxide and carbamoylphenyl groups in “N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” might confer unique properties, such as enhanced biological activity or improved pharmacokinetic properties.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c22-20(26)15-6-8-16(9-7-15)23-21(27)18-12-19(14-4-2-1-3-5-14)25(24-18)17-10-11-30(28,29)13-17/h1-9,12,17H,10-11,13H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPEHAPKXEFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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